2,3-Difluoro-6-methoxybenzenesulfonyl chloride
Overview
Description
2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring.
Scientific Research Applications
2,3-Difluoro-6-methoxybenzenesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Safety and Hazards
Preparation Methods
The synthesis of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This method is commonly used in laboratory settings to produce the compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
2,3-Difluoro-6-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
2,3-Difluoro-6-methoxybenzenesulfonyl chloride can be compared with other similar compounds, such as:
2,6-Difluorobenzenesulfonyl chloride: This compound also contains fluorine atoms and a sulfonyl chloride group but lacks the methoxy group, which can influence its reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Although structurally different, this compound shares the presence of fluorine atoms and is used in similar synthetic applications.
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)6(10)7(5)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCPVYTIOLWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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